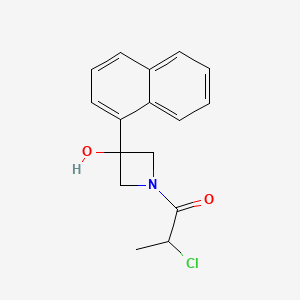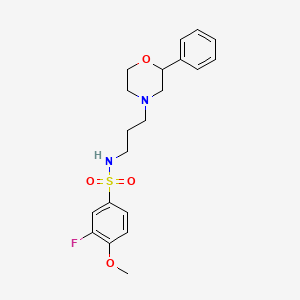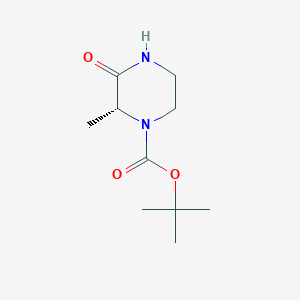
(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives, such as “®-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate”, are often used in the synthesis of pharmaceuticals and other organic compounds. They contain a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex, depending on the substituents attached to the piperazine ring. They often contain functional groups such as carboxylates and ketones .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including substitution and addition reactions, depending on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives depend on their specific structure. They are generally solid at room temperature and have varying degrees of solubility in water and organic solvents .Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
The compound (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate serves as a versatile intermediate in organic synthesis, demonstrating its utility in the construction of complex molecules. For instance, it has been involved in the synthesis of novel protein tyrosine kinase inhibitors, showcasing its role in drug discovery efforts. A notable example includes its use in the efficient synthesis of CP-690550, highlighting the compound's relevance in medicinal chemistry (Chen Xin-zhi, 2011). This process underscores the compound's importance as a building block in pharmaceutical synthesis, due to its ability to undergo a series of reactions leading to the production of biologically active molecules.
Stereochemistry and Chiral Auxiliary Uses
The compound's structural features allow for its application in stereochemistry, particularly as a chiral auxiliary. This is demonstrated by studies focusing on the synthesis and application of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which share a similar backbone. Such research emphasizes the compound’s potential in facilitating enantioselective synthesis, essential for creating molecules with desired chirality for pharmaceutical applications (A. Studer, T. Hintermann, & D. Seebach, 1995). These chiral auxiliaries are crucial in the synthesis of dipeptides and other peptidomimetics, offering pathways to enantiomerically pure compounds.
Peptidomimetics and Drug Design
Furthermore, the compound's framework is instrumental in the development of peptidomimetics, which are molecules mimicking the structure and function of peptides. This application is pivotal in drug design, where the aim is to create molecules that can modulate biological pathways with improved stability and bioavailability compared to natural peptides. The synthesis of 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors demonstrates the compound's utility in generating constrained peptidomimetics. These molecules are valuable in exploring the biological space for therapeutic targets, offering a platform for the design of novel bioactive compounds with potential pharmaceutical applications (N. Franceschini, P. Sonnet, & D. Guillaume, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKQTLLEBWZTR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
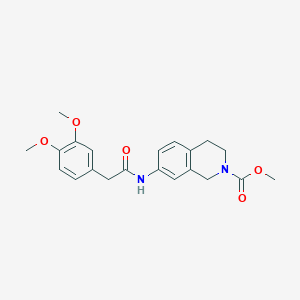
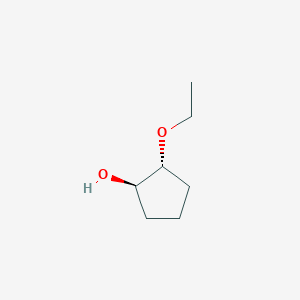
![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)
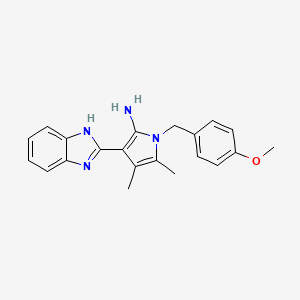
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2687533.png)
